molecular formula C23H22N2O5S B2958751 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acrylamide CAS No. 1105216-66-7

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acrylamide

Katalognummer: B2958751
CAS-Nummer: 1105216-66-7
Molekulargewicht: 438.5
InChI-Schlüssel: GEZMDAURMJMEOB-CSKARUKUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acrylamide represents a significant tool in metabolic disease research as a potent and selective small-molecule allosteric agonist for the GLP-1 receptor (GLP-1R). This compound activates the receptor through a unique binding mode distinct from the endogenous GLP-1 peptide, which is a key target for type 2 diabetes and obesity therapeutics . Its value in research stems from its ability to probe receptor pharmacology, including biased signaling and allosteric modulation, offering insights into novel therapeutic strategies that may avoid the pitfalls of peptide-based drugs. Studies of this acrylamide derivative enable the investigation of metabolic pathways , insulin secretion mechanisms, and potential neuroprotective effects mediated through GLP-1R activation in the central nervous system. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5S/c1-27-18-5-2-6-20-22(18)24-23(31-20)25(13-16-4-3-11-28-16)21(26)10-8-15-7-9-17-19(12-15)30-14-29-17/h2,5-10,12,16H,3-4,11,13-14H2,1H3/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEZMDAURMJMEOB-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N(CC3CCCO3)C(=O)C=CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C(=CC=C1)SC(=N2)N(CC3CCCO3)C(=O)/C=C/C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acrylamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.

Chemical Structure and Synthesis

The compound features a unique structure comprising a benzo[d][1,3]dioxole moiety and a benzo[d]thiazole ring. The synthesis typically involves multi-step processes, including the formation of key intermediates and subsequent coupling reactions to establish the desired E configuration around the double bond.

Synthetic Route Overview

  • Preparation of Benzo[d][1,3]dioxole :
    • React catechol with methylene chloride in the presence of a base.
    • Conditions: Room temperature, inert atmosphere.
  • Formation of Benzo[d]thiazole :
    • Utilize appropriate thioketones and amines under controlled conditions to yield the thiazole ring.
  • Coupling Reaction :
    • Combine the dioxole and thiazole intermediates through amide bond formation to produce the final compound.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acrylamide. For instance, related benzothiazole derivatives demonstrated moderate to good anti-tubercular activity against Mycobacterium tuberculosis . The mechanism often involves inhibition of key enzymes like MurB, which is crucial for bacterial cell wall biosynthesis .

Cytotoxicity and Anticancer Activity

In silico studies have suggested that related compounds may exhibit cytotoxic effects against various cancer cell lines. The structural modifications in benzothiazoles have been associated with enhanced activity against certain kinases involved in cancer progression .

The proposed mechanisms for the biological activity of this compound include:

  • Enzyme Inhibition : Compounds with similar structures have shown to inhibit MurB and topoisomerase II DNA gyrase, leading to antibacterial effects .
  • Binding Interactions : Molecular docking studies indicate that the compound may interact with specific binding sites on target enzymes through hydrophobic interactions and hydrogen bonding .

Case Studies

Several studies have explored the biological effects of compounds structurally related to (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acrylamide:

StudyFindings
Study 1Demonstrated significant anti-tubercular activity with MIC values indicating effective inhibition .
Study 2Investigated cytotoxicity against cancer cell lines, revealing promising results in inhibiting cell proliferation .
Study 3Explored enzyme inhibition mechanisms, confirming MurB as a primary target for antibacterial activity .

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Key Substituents

The table below highlights critical differences between the target compound and analogues:

Compound Name Key Substituents Molecular Formula Molecular Weight Biological Activity References
Target Compound 4-methoxybenzothiazole, N-(tetrahydrofuran-2-yl)methyl Not Provided ~400–450 (est.) Anticancer (hypothesized)
(E)-3-(1,3-Benzodioxol-5-yl)-N-(6-methylbenzothiazol-2-yl)acrylamide 6-methylbenzothiazole C₁₈H₁₄N₂O₃S 338.38 Not reported
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)acrylamide Thiophene-hydroxypropyl chain C₁₇H₁₇NO₄S 331.4 Not reported
(Z)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide Thiadiazole with phenylaminoethylthio group C₂₀H₁₆N₄O₄S₂ 440.5 Antimicrobial (hypothesized)

Impact of Substituents on Bioactivity

  • The tetrahydrofuran-methyl substituent introduces stereochemical complexity and could modulate solubility or metabolic stability, unlike simpler alkyl chains in analogues .
  • Linker and Heterocycles :

    • The acrylamide linker in all compounds enables conjugation and rigidity, critical for target engagement.
    • Thiadiazole () and thiophene () moieties introduce sulfur-based heterocycles, which may influence redox activity or metal chelation .

Physicochemical Properties

  • Molecular Weight : The target compound’s estimated molecular weight (~400–450) is higher than simpler analogues (e.g., 338.38 in ), likely due to the tetrahydrofuran-methyl group.
  • Solubility : The methoxy and tetrahydrofuran groups may improve water solubility compared to methyl or halogenated derivatives ().

Q & A

Q. Basic

  • IR Spectroscopy : Confirms amide C=O (1650–1700 cm⁻¹) and C-O-C (benzodioxole, 1250–1300 cm⁻¹) stretches .
  • NMR :
    • ¹H NMR : Diagnostic signals include the acrylamide α,β-unsaturated protons (δ 6.2–7.5 ppm, J = 15–16 Hz for trans geometry) and THF methylene protons (δ 3.5–4.0 ppm) .
    • ¹³C NMR : Benzodioxole carbons (δ 100–110 ppm) and thiazole C2 (δ 160–170 ppm) confirm substitution .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ ion) .

What are the hypothesized primary biological targets of this compound, and how are they validated?

Q. Basic

  • Target Hypotheses : Structural analogs (e.g., benzothiazole derivatives) suggest kinase inhibition (e.g., EGFR) or modulation of apoptotic pathways (Bcl-2/Bax) .
  • Validation Methods :
    • In Silico Docking : Molecular docking against crystal structures (e.g., PDB entries) predicts binding affinity to kinase domains .
    • Enzymatic Assays : IC₅₀ determination using ATPase or fluorescence-based kinase assays .

How can reaction conditions be optimized for higher yields using computational methods?

Q. Advanced

  • Heuristic Algorithms : Bayesian optimization evaluates variables (temperature, solvent ratio, catalyst loading) to maximize yield. For example, a 20% yield improvement was reported using this approach for similar acrylamides .
  • Design of Experiments (DoE) : Response surface methodology (RSM) identifies synergistic effects between parameters (e.g., solvent polarity and reaction time) .

How can contradictions in spectral data during structural elucidation be resolved?

Q. Advanced

  • 2D NMR (COSY, HSQC, HMBC) : Resolves overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings. For instance, HMBC confirms the acrylamide’s conjugation to the benzodioxole ring .
  • X-ray Crystallography : Provides unambiguous confirmation of stereochemistry and substituent positions .
  • Comparative Analysis : Cross-referencing with analogs (e.g., replacing THF with pyrrolidine) clarifies ambiguous peaks .

What strategies are employed to assess structure-activity relationships (SAR) for this compound?

Q. Advanced

  • Analog Synthesis : Systematic variation of substituents (e.g., methoxy → ethoxy on the thiazole, THF → tetrahydropyran) .
  • Biological Profiling : Testing analogs against cancer cell lines (e.g., MTT assay on HeLa or MCF-7 cells) identifies critical pharmacophores .
  • QSAR Modeling : Partial least squares (PLS) regression correlates electronic (Hammett σ) or steric parameters (molar refractivity) with activity .

How can analogs be designed to improve pharmacokinetic properties like solubility and metabolic stability?

Q. Advanced

  • Prodrug Strategies : Introducing ionizable groups (e.g., phosphate esters) or PEGylation enhances aqueous solubility .
  • Metabolic Shielding : Fluorination of the benzodioxole ring or replacing labile esters with amides reduces CYP450-mediated oxidation .
  • LogP Optimization : Computational tools (e.g., Schrödinger’s QikProp) adjust substituents to target LogP = 2–4 for balanced bioavailability .

What methodologies validate target engagement in cellular assays?

Q. Advanced

  • Cellular Thermal Shift Assay (CETSA) : Measures target protein stabilization upon compound binding using Western blotting or MS .
  • RNA Interference (RNAi) : Knockdown of the hypothesized target (e.g., EGFR) should abolish compound efficacy in viability assays .
  • Fluorescence Polarization : Tracks competitive displacement of fluorescent probes (e.g., ATP-fluorescein) in live cells .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.